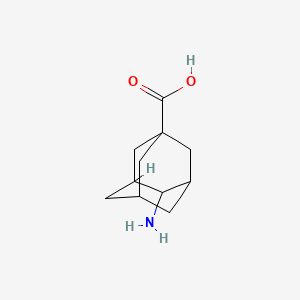

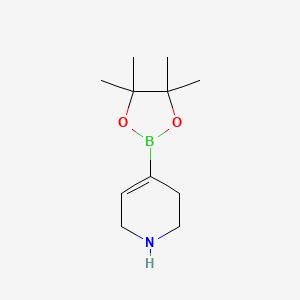

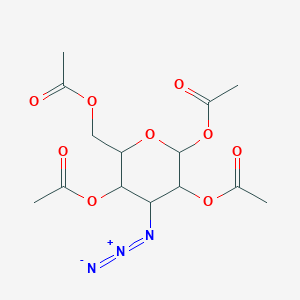

![molecular formula C6H10ClN3 B1321347 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 62002-31-7](/img/structure/B1321347.png)

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives is a topic of interest in several studies. For instance, one derivative, 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate, was synthesized and characterized using IR-NMR spectroscopy and single-crystal X-ray diffraction . Another study describes the synthesis of a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives with potential antiproliferative activity against human cancer cells . Additionally, a method for synthesizing imidazo[1,2-a]pyridines through the reaction of 2H-azirines with 2-chloropyridines has been reported, which involves the formation of an electrophilic species that undergoes cyclization .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their potential interactions with biological targets. The first paper provides a detailed analysis of the molecular geometry, vibrational frequencies, and NMR chemical shift values using density functional theory (DFT) calculations, which are compared with experimental data . This level of structural analysis is essential for predicting the behavior of these molecules in biological systems and for designing derivatives with enhanced activity.

Chemical Reactions Analysis

The chemical reactivity of imidazo[4,5-c]pyridine derivatives is influenced by their molecular structure. For example, the introduction of amino side chains on the tetracyclic skeleton significantly impacts the antiproliferative activity of these compounds . The position of the nitrogen atom in the pyridine ring is particularly important for enhancing this activity. The interaction of these derivatives with DNA and RNA, which may involve binding to specific structures such as G-quadruplexes, is also affected by the position of these side chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridine derivatives are closely related to their biological activities. The study of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives revealed their potential as antidiabetic and antioxidant agents, as well as their ability to inhibit β-glucuronidase . The antiglycation and antioxidant activities of these compounds were evaluated, and some derivatives showed better activity than standard drugs. The molecular docking studies provided insights into the interaction of these compounds with the β-glucuronidase enzyme, which is important for understanding their mechanism of action .

Aplicaciones Científicas De Investigación

-

VEGFR-2 Kinase Inhibitors

- Field : Biochemistry and Pharmacology

- Application : This compound has been used in the design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The results or outcomes of this application were not provided in the source .

-

Xa Factor Inhibitors and CDK Inhibitors

- Field : Biochemistry and Pharmacology

- Application : This compound can be used to prepare Xa factor inhibitors and CDK inhibitors .

- Method : The compound is obtained from the cyclization of histamine dihydrochloride and polyformaldehyde .

- Results : The results or outcomes of this application were not provided in the source .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNMCZLZDPGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586003 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | |

CAS RN |

62002-31-7 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

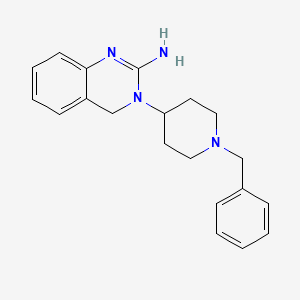

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)